molecular formula C17H22N2O5S B3258115 Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate CAS No. 300695-64-1

Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate

Cat. No. B3258115
CAS RN: 300695-64-1
M. Wt: 366.4 g/mol
InChI Key: ZIJIBWSYMQMMNM-UHFFFAOYSA-N
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Description

Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate is a chemical compound . It is related to a class of compounds known as spirohydantoins . These compounds have been studied for their potential anticonvulsant activity .

Mechanism of Action

Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate binds to proteins and enzymes through a process called sulfonation. It forms a covalent bond with the amino acid residues of the protein, which results in the modification of the protein's structure and function. This modification can lead to changes in the protein's activity or stability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to selectively label and purify proteins, as well as to study protein-protein interactions. This compound has also been used in the development of biosensors for the detection of specific proteins and enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate is its selectivity for certain proteins and enzymes. This allows researchers to study specific proteins and their interactions with other molecules. This compound is also relatively easy to synthesize and can be obtained in high purity.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound may not be effective for all proteins and enzymes. Additionally, the sulfonation process can result in the modification of multiple amino acid residues, which can make it difficult to study the specific effects of this compound on a protein's structure and function.

Future Directions

There are several potential future directions for the use of Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate in scientific research. One direction is the development of new biosensors for the detection of specific proteins and enzymes. This compound could also be used in the study of protein-protein interactions in living cells. Additionally, this compound could be modified to improve its selectivity and effectiveness for certain proteins and enzymes.
Conclusion:
This compound, or this compound, is a sulfonate derivative of ethane that has gained significant attention in the field of scientific research. It is commonly used as a reagent in enzyme assays, protein labeling, and protein purification. This compound has also been used in the development of biosensors and in the study of protein-protein interactions. While there are some limitations to the use of this compound in lab experiments, there are also several potential future directions for its use in scientific research.

Scientific Research Applications

Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. It is commonly used as a reagent in enzyme assays, protein labeling, and protein purification. This compound has also been used in the development of biosensors and in the study of protein-protein interactions.

properties

IUPAC Name

phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c20-15-17(10-6-1-2-7-11-17)18-16(21)19(15)12-13-25(22,23)24-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJIBWSYMQMMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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